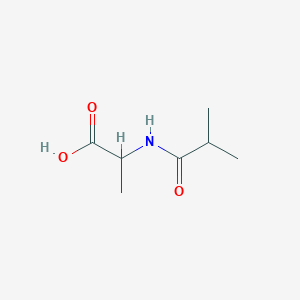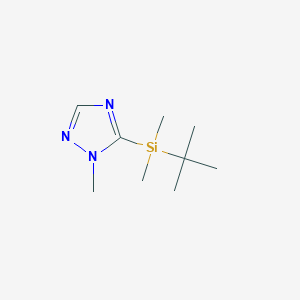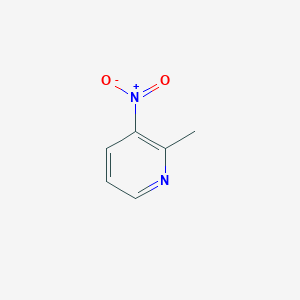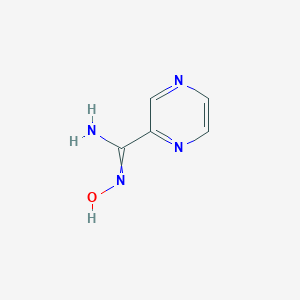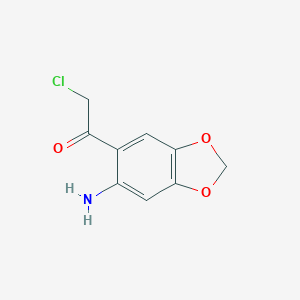
1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE
Übersicht
Beschreibung
2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone involves several steps. One common method starts with 2’-acetylamino-4’,5’-methylenedioxy-2-chloroacetophenone. The procedure involves dissolving this compound in ethanol and adding concentrated hydrochloric acid dropwise at a low temperature. The reaction mixture is then heated at reflux for about an hour, followed by neutralization with sodium hydroxide and extraction with ethyl acetate. The organic layer is dried and concentrated to yield the desired product.
Analyse Chemischer Reaktionen
2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Research involving potential therapeutic applications, such as drug development, may utilize this compound.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions with enzymes or receptors, affecting their activity. The methylenedioxy group can also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone include:
2’-Amino-4’,5’-(methylenedioxy)acetophenone: Lacks the chloro group, which may affect its reactivity and interaction with molecular targets.
2’-Chloro-4’,5’-(methylenedioxy)acetophenone: Lacks the amino group, which may influence its chemical properties and applications.
4’,5’-(Methylenedioxy)acetophenone: Lacks both the amino and chloro groups, making it less reactive in certain types of chemical reactions.
Eigenschaften
CAS-Nummer |
149809-26-7 |
|---|---|
Molekularformel |
C9H8ClNO3 |
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
1-(6-amino-1,3-benzodioxol-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClNO3/c10-3-7(12)5-1-8-9(2-6(5)11)14-4-13-8/h1-2H,3-4,11H2 |
InChI-Schlüssel |
PRSCCOTYRGOTJG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
Synonyme |
Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


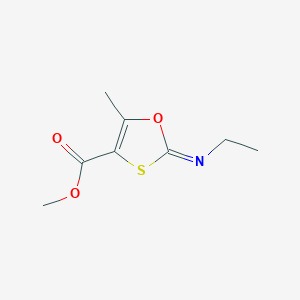

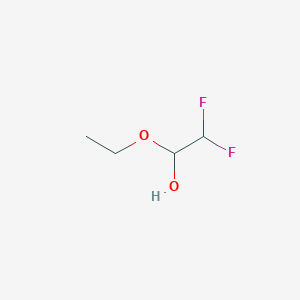


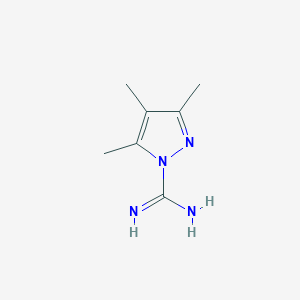
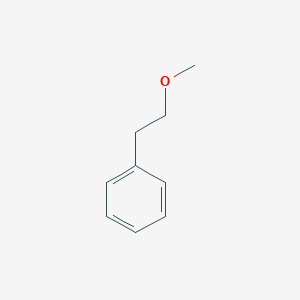
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
